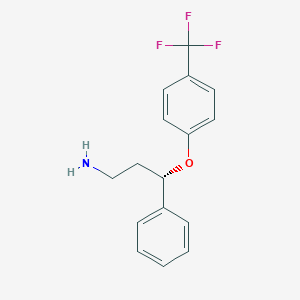

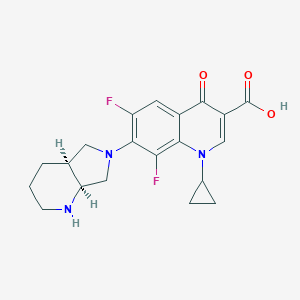

N-Deformyl-N-benzyloxycarbonyl Orlistat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

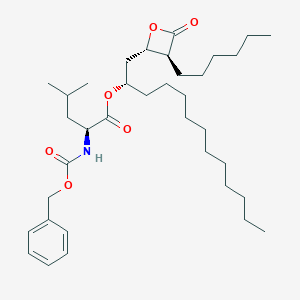

N-Deformyl-N-benzyloxycarbonyl Orlistat (NDBOC-Orlistat) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a lipase inhibitor, meaning it can block the action of lipase enzymes, which are responsible for breaking down dietary fat into smaller molecules. As such, NDBOC-Orlistat has been studied for its possible use in weight management and obesity treatment. Additionally, NDBOC-Orlistat has been investigated for its potential applications in metabolic and cardiovascular diseases, as well as cancer.

科学的研究の応用

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

The N-benzyloxycarbonyl and O-benzyloxycarbonyl groups have applications in organic synthesis, especially in the fields of pharmaceuticals, peptides, nucleotides, and carbohydrates .

Methods of Application

A novel protocol for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups has been developed. This involves the use of nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .

Results or Outcomes

The deprotection has been validated in gram scale reactions, establishing the wider appropriateness of this protocol . The resulting amines and phenols can be used in further reactions .

Application in Pharmaceutical Synthesis

Field

This application falls under the field of Pharmaceutical Synthesis .

Summary of the Application

“N-Deformyl-N-benzyloxycarbonyl Orlistat” is used in the preparation of Orlistat , a useful pancreatic lipase-inhibiting agent used for the prevention and treatment of obesity and hyperlipaemia .

Methods of Application

The process involves alkanoylating an amino orlistat using formic acid anhydride as an alkanoylating agent to obtain Orlistat substantially free of the byproduct, (S)-N-acetylleucine (1S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl] dodecyl ester (deformyl-N-acetyl orlistat) .

Results or Outcomes

The process results in the preparation of Orlistat in high purity . This method is advantageous as it avoids the formation of certain byproducts .

Application in Pharmaceutical Testing

Field

This application falls under the field of Pharmaceutical Testing .

Summary of the Application

“N-Deformyl-N-benzyloxycarbonyl Orlistat” is used in pharmaceutical testing . It serves as a reference standard for accurate results .

Methods of Application

The specific methods of application in pharmaceutical testing can vary widely depending on the exact nature of the test being conducted. Generally, reference standards like “N-Deformyl-N-benzyloxycarbonyl Orlistat” are used to ensure the accuracy and reliability of the testing process .

Results or Outcomes

The use of “N-Deformyl-N-benzyloxycarbonyl Orlistat” in pharmaceutical testing helps to ensure that the results of the tests are accurate and reliable . This can be crucial in the development and approval of new drugs, as well as in the ongoing quality control processes for existing pharmaceutical products .

特性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCZADOYPEICM-YRCZKMHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564645 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Deformyl-N-benzyloxycarbonyl Orlistat | |

CAS RN |

108051-94-1 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-[(benzyloxy)carbonyl]-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)